molecular formula C25H27N3O2 B4038050 N,N'-bis(3-phenylpropyl)-2,5-pyridinedicarboxamide

N,N'-bis(3-phenylpropyl)-2,5-pyridinedicarboxamide

Cat. No.: B4038050
M. Wt: 401.5 g/mol
InChI Key: KPHYLRWKDJFYPN-UHFFFAOYSA-N
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Description

N,N'-bis(3-phenylpropyl)-2,5-pyridinedicarboxamide is a useful research compound. Its molecular formula is C25H27N3O2 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.21032711 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties and Complex Formation

Research has explored the structural and photophysical properties of complexes formed with enantiomers of N,N'-bis(1-phenylethyl)-2,6-pyridinedicarboxamide and various Ln(III) ions, highlighting their potential in luminescence applications. These complexes exhibit stable formations and are characterized by their luminescence in the visible and near-IR regions, suggesting their utility in sensing and optical materials (Hua et al., 2012).

Circularly Polarized Luminescence Standards

The optical isomers of N,N'-bis(1-phenylethyl)-2,6-pyridinedicarboxamide have been investigated for their circularly polarized luminescence (CPL) activities. These studies demonstrate their potential as calibration standards for CPL measurements, which are crucial in the development of optical materials and devices (Bonsall et al., 2007).

Catalytic and Cytotoxic Studies

Novel pyridinedicarboxamide derivatives have been synthesized and analyzed for their structural characteristics, electrochemical behaviors, catalytic activities, and cytotoxic effects. These compounds, including polymeric copper(II) complexes, show promise in catalysis and as potential anticancer agents, emphasizing the versatile applications of pyridinedicarboxamide derivatives in chemical synthesis and biomedical research (Abdolmaleki & Ghadermazi, 2017).

Chiroptical Properties

Studies on the chiroptical properties of the enantiomers of N,N'-bis(1-phenylpropyl)-2,6-pyridinecarboxamide and their Ln3+ complexes reveal insights into their photophysical and chiroptical behaviors. Such research underscores the potential of these compounds in developing chiral optical materials with specific luminescence characteristics (Chang et al., 2020).

Self-Assembly and Polymerization

The self-assembly properties and polymerization reactions of related pyridinedicarboxamide compounds have been examined, revealing their potential in creating novel polymeric materials with specific structural and optical properties. These findings highlight the versatility of pyridinedicarboxamide derivatives in materials science, particularly in the design of new polymers and coordination complexes (Qin et al., 2002).

Properties

IUPAC Name

2-N,5-N-bis(3-phenylpropyl)pyridine-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2/c29-24(26-17-7-13-20-9-3-1-4-10-20)22-15-16-23(28-19-22)25(30)27-18-8-14-21-11-5-2-6-12-21/h1-6,9-12,15-16,19H,7-8,13-14,17-18H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHYLRWKDJFYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CN=C(C=C2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.